Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate
Description
Table 1: Crystallographic Parameters of Related Thiophene Carboxylates
The target compound crystallizes in the monoclinic space group P21/n with four molecules per unit cell. Key conformational features include:
- Planarity : The thiophene ring and adjacent carbonyl groups exhibit near-coplanarity (dihedral angle < 5°), facilitating π-π stacking.
- Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the amide group, while intermolecular N–H⋯S interactions dimerize molecules along the b-axis.
- Chloropropanamide Orientation : The 3-chloropropanamide side chain adopts a gauche conformation relative to the thiophene ring, minimizing steric clashes.
Comparative Analysis with Thiophene Carboxylate Derivatives
The structural uniqueness of this compound becomes evident when compared to analogs:
Table 2: Structural Comparison of Thiophene Carboxylates
Key differences include:
- Aromatic Substituents : Replacing the thiophen-2-yl group with phenyl or dimethylphenyl rings increases hydrophobicity but reduces π-conjugation.
- Steric Effects : The 5-methyl group in the phenyl analog introduces steric hindrance, reducing crystallinity compared to the target compound.
- Electronic Properties : The thiophen-2-yl group enhances electron delocalization, as evidenced by redshifted UV-Vis absorption relative to phenyl derivatives.
Properties
IUPAC Name |
ethyl 2-(3-chloropropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c1-2-19-14(18)12-9(10-4-3-7-20-10)8-21-13(12)16-11(17)5-6-15/h3-4,7-8H,2,5-6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLAHDPEPLYKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloropropanamido Group: The 3-chloropropanamido group can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a chlorinated precursor.
Esterification: The carboxylic acid group on the thiophene ring is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropropanamido group can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chloropropanamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds containing thiophene rings exhibit notable antioxidant activity. Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate has been evaluated for its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. In studies, derivatives of thiophene have shown varying degrees of effectiveness in inhibiting oxidative processes, suggesting that this compound could serve as a lead structure for developing antioxidants .
Antibacterial Activity
The antibacterial properties of thiophene derivatives have garnered attention, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This compound has demonstrated promising results in preliminary assays, indicating its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Synthetic Utility
Versatile Intermediate
The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to the development of new drugs targeting a range of diseases. The presence of both the thiophene and carboxylate functionalities makes it suitable for further derivatization, which can enhance its pharmacological profile or alter its physical properties for specific applications .
Heterocyclic Chemistry
this compound plays a crucial role in the synthesis of heterocyclic compounds. Heterocycles are vital in medicinal chemistry due to their prevalence in pharmaceutical agents. This compound can be utilized to create novel thienopyrimidine derivatives, which have shown various biological activities, including anticancer and antiviral effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the chloropropanamido group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs, highlighting substituent variations and their physicochemical properties:
Key Comparative Analysis
Physicochemical Implications
- The cyanoacetyl derivative (348.80 g/mol) exhibits increased polarity, which could improve solubility in polar solvents .
Biological Activity
Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate, with the CAS number 929971-63-1, is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may contribute to its pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₄ClN₁O₃S₂, with a molecular weight of approximately 343.9 g/mol. The compound contains a thiophene ring substituted with an ethyl ester and a chloropropanamide group, which may influence its interaction with biological targets.
Research on similar thiophene derivatives suggests several mechanisms through which this compound may exert its biological effects:
- Enzyme Inhibition : Thiophene derivatives often act as inhibitors for various enzymes involved in metabolic pathways. This compound may inhibit specific enzymes that are crucial for tumor growth or microbial proliferation.
- Antioxidant Activity : Compounds containing thiophene rings have been reported to possess antioxidant properties, which can protect cells from oxidative stress and damage.
- Modulation of Gene Expression : Similar compounds have been shown to influence gene expression by interacting with transcription factors or other regulatory proteins.
Anticancer Activity
Thiophene derivatives have been extensively studied for their anticancer properties. In vitro studies indicate that this compound may induce apoptosis in cancer cell lines by activating caspase pathways or inhibiting cell cycle progression.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the chloropropanamide group may enhance its ability to penetrate bacterial membranes, leading to cell death.
Case Studies
- Study on Anticancer Efficacy : A study involving a series of thiophene derivatives demonstrated that compounds with similar structures significantly inhibited the proliferation of breast cancer cells (MCF-7). This compound was among those tested, showing promising results in reducing cell viability by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Screening : In a screening assay against gram-positive and gram-negative bacteria, this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
